molecular formula C22H33N3O8S4 B13766435 8-(Dimethylsulfamoyl)-10-piperazino-10,11-dihydrodibenzo(b,f)thiepin dimethanesulfonate CAS No. 51723-68-3

8-(Dimethylsulfamoyl)-10-piperazino-10,11-dihydrodibenzo(b,f)thiepin dimethanesulfonate

Cat. No.: B13766435
CAS No.: 51723-68-3
M. Wt: 595.8 g/mol
InChI Key: DTNTUYXPHPCRFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Dimethylsulfamoyl)-10-piperazino-10,11-dihydrodibenzo(b,f)thiepin dimethanesulfonate is a complex organic compound that belongs to the class of dibenzothiepins. These compounds are known for their diverse pharmacological properties, including neurotropic and psychotropic effects .

Preparation Methods

The synthesis of 8-(Dimethylsulfamoyl)-10-piperazino-10,11-dihydrodibenzo(b,f)thiepin dimethanesulfonate involves multiple steps One common method includes the reaction of dibenzo(b,f)thiepin with piperazine under specific conditions to form the piperazino derivativeThe final step involves the formation of the dimethanesulfonate salt .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

8-(Dimethylsulfamoyl)-10-piperazino-10,11-dihydrodibenzo(b,f)thiepin dimethanesulfonate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing other complex molecules.

    Biology: Studied for its effects on various biological pathways.

    Medicine: Investigated for potential neurotropic and psychotropic effects.

    Industry: Utilized in the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It modulates the activity of these receptors, leading to its neurotropic and psychotropic effects. The exact pathways involved are still under investigation .

Properties

CAS No.

51723-68-3

Molecular Formula

C22H33N3O8S4

Molecular Weight

595.8 g/mol

IUPAC Name

N,N-dimethyl-5-piperazin-1-yl-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;methanesulfonic acid

InChI

InChI=1S/C20H25N3O2S2.2CH4O3S/c1-22(2)27(24,25)16-7-8-20-17(14-16)18(23-11-9-21-10-12-23)13-15-5-3-4-6-19(15)26-20;2*1-5(2,3)4/h3-8,14,18,21H,9-13H2,1-2H3;2*1H3,(H,2,3,4)

InChI Key

DTNTUYXPHPCRFI-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCNCC4.CS(=O)(=O)O.CS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.